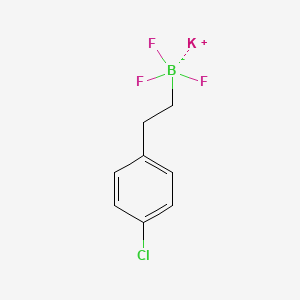
4-(Triethoxysilyl)butanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Triethoxysilyl)butanimidamide is an organosilicon compound characterized by the presence of a triethoxysilyl group attached to a butanimidamide backbone. This compound is notable for its applications in various fields, including material science, chemistry, and biology, due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)butanimidamide typically involves the reaction of 4-(Triethoxysilyl)butanenitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and yield of the compound. The use of catalysts such as palladium or platinum can further enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
4-(Triethoxysilyl)butanimidamide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts at elevated temperatures.
Substitution: Requires nucleophiles such as halides or amines and is usually conducted in organic solvents.
Major Products Formed
Hydrolysis: Produces silanol derivatives.
Condensation: Leads to the formation of siloxane polymers.
Substitution: Results in the formation of various substituted organosilicon compounds.
科学的研究の応用
4-(Triethoxysilyl)butanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for biosensing applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane networks.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
作用機序
The mechanism of action of 4-(Triethoxysilyl)butanimidamide involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for the compound’s ability to modify surfaces and form stable polymeric networks. The molecular targets include hydroxyl groups on surfaces and other reactive sites that facilitate the formation of siloxane bonds.
類似化合物との比較
Similar Compounds
- 4-(Triethoxysilyl)butanenitrile
- (3-Aminopropyl)triethoxysilane
- (3-Chloropropyl)triethoxysilane
Uniqueness
4-(Triethoxysilyl)butanimidamide is unique due to its combination of a triethoxysilyl group and an imidamide moiety, which imparts distinct reactivity and functionality compared to other similar compounds. This makes it particularly valuable for applications requiring surface modification and the formation of stable siloxane networks.
特性
CAS番号 |
93109-56-9 |
|---|---|
分子式 |
C10H24N2O3Si |
分子量 |
248.39 g/mol |
IUPAC名 |
4-triethoxysilylbutanimidamide |
InChI |
InChI=1S/C10H24N2O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H3,11,12) |
InChIキー |
JPACJTKVWJHUBY-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCC(=N)N)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)

![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)






![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)



![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
